- Quaternary ammonium fluoride catalyzed halogenation of carbon acids by polyhaloalkanes, Journal of the Chemical Society, 1992, (17), 1200-1
Cas no 932-87-6 ((Bromoethynyl)benzene)
(Bromoethynyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- (Bromoethynyl)benzene
- Benzene,(bromoethynyl)- (6CI,7CI,8CI,9CI)
- 1-Bromo-2-phenylacetylene
- 1-Bromo-2-phenylethyne
- 1-Phenyl-2-bromoacetylene
- 2-Bromo-1-phenylacetylene
- 2-Bromo-1-phenylethyne
- 2-Phenylethynyl bromide
- Bromo(phenyl)acetylene
- Bromophenylethyne
- Phenylacetylene bromide
- Phenylbromoacetylene
- Phenylethynyl bromide
- b-Bromo-a-phenylacetylene
- 2-bromoethynylbenzene
- 2-BROMO-ETHYNYL-BENZENE
- Phenylbromoethyne
- beta-Bromo-alpha-phenylacetylene
- Benzene, (bromoethynyl)-
- Bromophenylacetylene
- (2-bromoethynyl)benzene
- BPVHWNVBBDHIQU-UHFFFAOYSA-N
- bromoethynylbenzene
- 2-bromanylethynylbenzene
- 1-bromo-2-phenyl-acetylene
- 5787AC
- ZB1315
- ST2402506
- (Bromoethynyl)benzene, >=95.0% (HPLC
- (2-Bromoethynyl)benzene (ACI)
- Benzene, (bromoethynyl)- (6CI, 7CI, 8CI, 9CI)
- β-Bromo-α-phenylacetylene
- EN300-251747
- SCHEMBL205838
- DTXSID50239328
- DTXCID70161819
- AKOS015917544
- 932-87-6
- (Bromoethynyl)benzene, >=95.0% (HPLC)
- CS-W007004
- A51120
- DB-336169
- AS-56852
- (BROMO-ETHYNYL)-BENZENEYL (1-PHENYL,2-BROMO-ACETYLENE)
- MFCD00015715
-
- MDL: MFCD00015715
- Inchi: 1S/C8H5Br/c9-7-6-8-4-2-1-3-5-8/h1-5H
- InChI Key: BPVHWNVBBDHIQU-UHFFFAOYSA-N
- SMILES: BrC#CC1C=CC=CC=1
Computed Properties
- Exact Mass: 179.95700
- Monoisotopic Mass: 179.95746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 96 ºC
- Flash Point: 86.0±17.3 ºC,
- Refractive Index: 1.6088 (589.3 nm 24 ºC)
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 0.00000
- LogP: 2.39050
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
(Bromoethynyl)benzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H318-H332
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Storage Condition:−20°C
(Bromoethynyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Bromoethynyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088038-1g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
250.00 USD | 2021-06-17 | |
| Alichem | A019088038-5g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 5g |
$720.00 | 2023-08-31 | |
| Chemenu | CM126513-1g |
(bromoethynyl)benzene |
932-87-6 | 95% | 1g |
$234 | 2021-06-17 | |
| Chemenu | CM126513-5g |
(bromoethynyl)benzene |
932-87-6 | 95% | 5g |
$701 | 2021-06-17 | |
| TRC | B623530-10mg |
(Bromoethynyl)benzene |
932-87-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B623530-50mg |
(Bromoethynyl)benzene |
932-87-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B623530-100mg |
(Bromoethynyl)benzene |
932-87-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B909629-5g |
(Bromoethynyl)benzene |
932-87-6 | 95% | 5g |
5,180.00 | 2021-05-17 | |
| Fluorochem | 229806-250mg |
Bromoethynyl)benzene |
932-87-6 | 95% | 250mg |
£86.00 | 2022-02-28 | |
| Fluorochem | 229806-1g |
Bromoethynyl)benzene |
932-87-6 | 95% | 1g |
£214.00 | 2022-02-28 |
(Bromoethynyl)benzene Production Method
Production Method 1
Production Method 2
- Rhodium(I)-catalysed cycloisomerisation/6π electrocyclisation of 5-(ethynylamino)pent-2-yn-1-yl esters to 2,3-dihydrobenzo[f]indoles, New Journal of Chemistry, 2022, 46(28), 13519-13523
Production Method 3
- Synthesis of α-Ketoamides via Gold(I) Carbene Intermediates, Organic Letters, 2022, 24(24), 4349-4353
Production Method 4
- Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[g]quinolines, Organic Letters, 2018, 20(6), 1542-1545
Production Method 5
- Palladium-Catalyzed Oxygenative Cross-Coupling of Ynamides and Benzyl Bromides by Carbene Migratory Insertion, Angewandte Chemie, 2018, 57(10), 2716-2720
Production Method 6
1.2 Reagents: Bromine ; -78 °C; 15 min, -78 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; -78 °C
- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639
Production Method 7
- Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes, Chemical Communications (Cambridge, 2010, 46(42), 8049-8051
Production Method 8
- Preparation of (2-bromoethynyl)benzene compounds, China, , ,
Production Method 9
- Spirocyclization of keto-ynesulfonamides promoted by quaternary ammonium salts, Organic Chemistry Frontiers, 2019, 6(3), 373-376
Production Method 10
- Photoinduced ynamide structural reshuffling and functionalization, Nature Communications, 2022, 13(1),
Production Method 11
- Synthesis of Fluoro- and Perfluoroalkyl Arenes via Palladium-Catalyzed [4 + 2] Benzannulation Reaction, Organic Letters, 2013, 15(10), 2562-2565
Production Method 12
- Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions, ACS Catalysis, 2011, 1(6), 601-606
Production Method 13
- Photocatalytic synthesis of alkynylsulfones and alkenylsulfones using sulfonylhydrazides and alkynes, Organic & Biomolecular Chemistry, 2023, 21(28), 5747-5751
Production Method 14
- Visible-Light-Promoted Formation of C-C and C-P Bonds Derived from Evolution of Bromoalkynes under Additive-Free Conditions: Synthesis of 1,1-Dibromo-1-en-3-ynes and Alkynylphosphine Oxides, Chinese Journal of Chemistry, 2021, 39(4), 873-878
Production Method 15
- Highly efficient and recyclable catalyst for the direct chlorination, bromination and iodination of terminal alkynes, Journal of Catalysis, 2017, 353, 199-204
Production Method 16
- Transition-metal-free alkynylation of imidazoles with alkynyl bromides, Youji Huaxue, 2014, 34(7), 1352-1357
Production Method 17
- Preparation of pseudopeptides as Metalloproteinase inhibitors, World Intellectual Property Organization, , ,
Production Method 18
- Ruthenium-Catalyzed Cycloaddition for Introducing Chemical Diversity in Second-Generation β-Lactamase Inhibitors, ChemMedChem, 2023, 18(9),
Production Method 19
- 1,1,2-Tribromoethyl arenes: novel and highly efficient precursors for the synthesis of 1-bromoalkynes and α-bromoketones, Organic Chemistry Frontiers, 2021, 8(16), 4387-4391
Production Method 20
- Tertiary Enamide-Triggered SEAr: Domino Allylation and Enamine-Type Addition, Organic Letters, 2019, 21(6), 1569-1573
(Bromoethynyl)benzene Raw materials
(Bromoethynyl)benzene Preparation Products
(Bromoethynyl)benzene Suppliers
(Bromoethynyl)benzene Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (Bromoethynyl)benzene
Comprehensive Guide to (Bromoethynyl)benzene (CAS No. 932-87-6): Properties, Applications, and Industry Insights
(Bromoethynyl)benzene (CAS No. 932-87-6), also known as 1-bromo-2-phenylethyne, is a versatile aromatic compound widely utilized in organic synthesis and pharmaceutical research. Its molecular structure, featuring a bromoethynyl group attached to a benzene ring, enables unique reactivity patterns, making it valuable for cross-coupling reactions and polymer chemistry. This article explores its physicochemical properties, industrial relevance, and emerging trends in sustainable applications.
The compound’s CAS number 932-87-6 is a critical identifier for researchers seeking high-purity reagents. With a molecular formula of C8H5Br, (bromoethynyl)benzene exhibits a melting point of 45–48°C and a boiling point of 220–222°C, properties that facilitate its handling in controlled environments. Its electrophilic alkyne moiety allows selective modifications, aligning with modern demands for precision in click chemistry and bioconjugation techniques.
Recent advancements highlight 932-87-6 as a precursor for OLED materials and conductive polymers, addressing the surge in demand for flexible electronics. Industry reports suggest its growing adoption in photovoltaic research, where its derivatives enhance light-absorption efficiency. Additionally, its role in synthesizing pharmaceutical intermediates—particularly for kinase inhibitors—has garnered attention in medicinal chemistry forums.
Environmental considerations are pivotal in today’s discourse. (Bromoethynyl)benzene derivatives are being explored for green chemistry applications, such as solvent-free reactions and catalytic recycling. A 2023 study noted its potential in metal-organic frameworks (MOFs) for carbon capture, resonating with global decarbonization goals. Such innovations position CAS 932-87-6 as a compound bridging academic research and industrial scalability.
Safety and handling protocols for 1-bromo-2-phenylethyne emphasize inert atmosphere storage to prevent degradation. Analytical techniques like GC-MS and NMR are standard for quality verification, ensuring compliance with REACH and FDA guidelines. Suppliers often provide technical datasheets detailing storage conditions and compatibility, addressing frequent queries from procurement specialists.
Market trends reveal increased interest in custom synthesis of (bromoethynyl)benzene-based compounds, driven by R&D investments in Asia-Pacific and North America. Patent filings related to its use in bioimaging probes and nanomaterials have risen by 18% since 2021, reflecting its interdisciplinary appeal. For researchers, optimizing reaction yields with this compound remains a key focus, as discussed in recent ACS Publications.
In conclusion, CAS 932-87-6 exemplifies the synergy between traditional organic chemistry and cutting-edge technology. Its adaptability across electronics, pharma, and sustainability sectors underscores its enduring relevance. Future studies may explore its enantioselective applications or integration with AI-driven molecular design, further expanding its utility.
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